molecular formula C7H14O3 B6156008 4-methoxy-4-methylpentanoic acid CAS No. 1056595-79-9

4-methoxy-4-methylpentanoic acid

Cat. No.: B6156008
CAS No.: 1056595-79-9
M. Wt: 146.18 g/mol
InChI Key: OWCBXMDQEWVPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4-methylpentanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the fourth carbon atom of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy group to be introduced at the desired position on the pentanoic acid chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-4-methylpentanone, while reduction could produce 4-methoxy-4-methylpentanol.

Scientific Research Applications

4-Methoxy-4-methylpentanoic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, may utilize this compound.

    Industry: It can be employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-methoxy-4-methylpentanoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites. Additionally, its structural features allow it to participate in hydrogen bonding and other interactions that influence its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxybutanoic acid: Has a shorter carbon chain, affecting its physical and chemical characteristics.

    4-Methoxy-4-methylhexanoic acid: Features a longer carbon chain, which can influence its solubility and other properties.

Uniqueness

4-Methoxy-4-methylpentanoic acid is unique due to the presence of both a methoxy and a methyl group on the same carbon atom

Properties

CAS No.

1056595-79-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-methoxy-4-methylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-7(2,10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

OWCBXMDQEWVPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.